

Spectroscopic and Synthetic Profile of 3-(4-Methylphenoxy)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-(4-Methylphenoxy)piperidine**

Cat. No.: **B1359081**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **3-(4-Methylphenoxy)piperidine**. Due to the limited availability of public experimental data, this document presents a compilation of predicted spectroscopic values for ^1H NMR, ^{13}C NMR, IR, and MS, alongside a plausible synthetic protocol and characterization workflow. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound.

Chemical Identity

To facilitate unambiguous identification and literature searching, the following chemical identifiers are provided for **3-(4-Methylphenoxy)piperidine** and its hydrochloride salt.

Identifier	3-(4-Methylphenoxy)piperidine	3-(4-Methylphenoxy)piperidine Hydrochloride
PubChem CID	21428718	118993417[1]
CAS Number	Not available	1286273-46-8[1]
Molecular Formula	C ₁₂ H ₁₇ NO	C ₁₂ H ₁₈ ClNO[1]
Molecular Weight	191.27 g/mol	227.73 g/mol [1]
InChI	InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3	InChI=1S/C12H17NO.CIH/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H[1]
SMILES	CC1=CC=C(C=C1)OC2CCCN C2	CC1=CC=C(C=C1)OC2CCCN C2.Cl[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(4-Methylphenoxy)piperidine**. These values are estimated based on the chemical structure and typical values for similar functional groups and should be used as a reference for experimental verification.

Table 2.1: Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.08	d	2H	Ar-H (ortho to $-\text{OCH}_3$)
~ 6.85	d	2H	Ar-H (meta to $-\text{OCH}_3$)
~ 4.40 - 4.50	m	1H	O-CH (piperidine)
~ 3.10 - 3.20	m	1H	N-CH (piperidine, axial)
~ 2.70 - 2.80	m	1H	N-CH (piperidine, equatorial)
~ 2.55 - 2.65	m	2H	N- CH_2 (piperidine)
~ 2.29	s	3H	Ar- CH_3
~ 1.90 - 2.10	m	1H	NH
~ 1.80 - 1.95	m	2H	CH_2 (piperidine)
~ 1.55 - 1.70	m	2H	CH_2 (piperidine)

Table 2.2: Predicted ^{13}C NMR Data

Solvent: CDCl_3 , Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~ 155.0	Ar-C (para to $-\text{CH}_3$)
~ 130.0	Ar-C (ipso to $-\text{CH}_3$)
~ 129.5	Ar-CH (meta to $-\text{OCH}_3$)
~ 116.5	Ar-CH (ortho to $-\text{OCH}_3$)
~ 75.0	O-CH (piperidine)
~ 52.0	N- CH_2 (piperidine)
~ 46.0	N- CH_2 (piperidine)
~ 31.0	CH_2 (piperidine)
~ 24.0	CH_2 (piperidine)
~ 20.5	Ar- CH_3

Table 2.3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
3300 - 3400	Medium, Broad	N-H stretch
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 2960	Strong	Aliphatic C-H stretch
1610, 1510	Strong	Aromatic C=C stretch
1230 - 1270	Strong	Aryl-O stretch
1100 - 1150	Strong	C-N stretch

Table 2.4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI+)

m/z	Ion
192.1383	[M+H] ⁺
214.1202	[M+Na] ⁺
174.1283	[M+H-H ₂ O] ⁺

Proposed Experimental Protocols

The following is a hypothetical, yet plausible, experimental protocol for the synthesis and characterization of **3-(4-Methylphenoxy)piperidine**, based on general synthetic methodologies for similar compounds.

Synthesis: Williamson Ether Synthesis

This synthesis involves the reaction of a piperidinol with p-cresol.

Materials:

- 3-Hydroxypiperidine
- p-Cresol
- Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

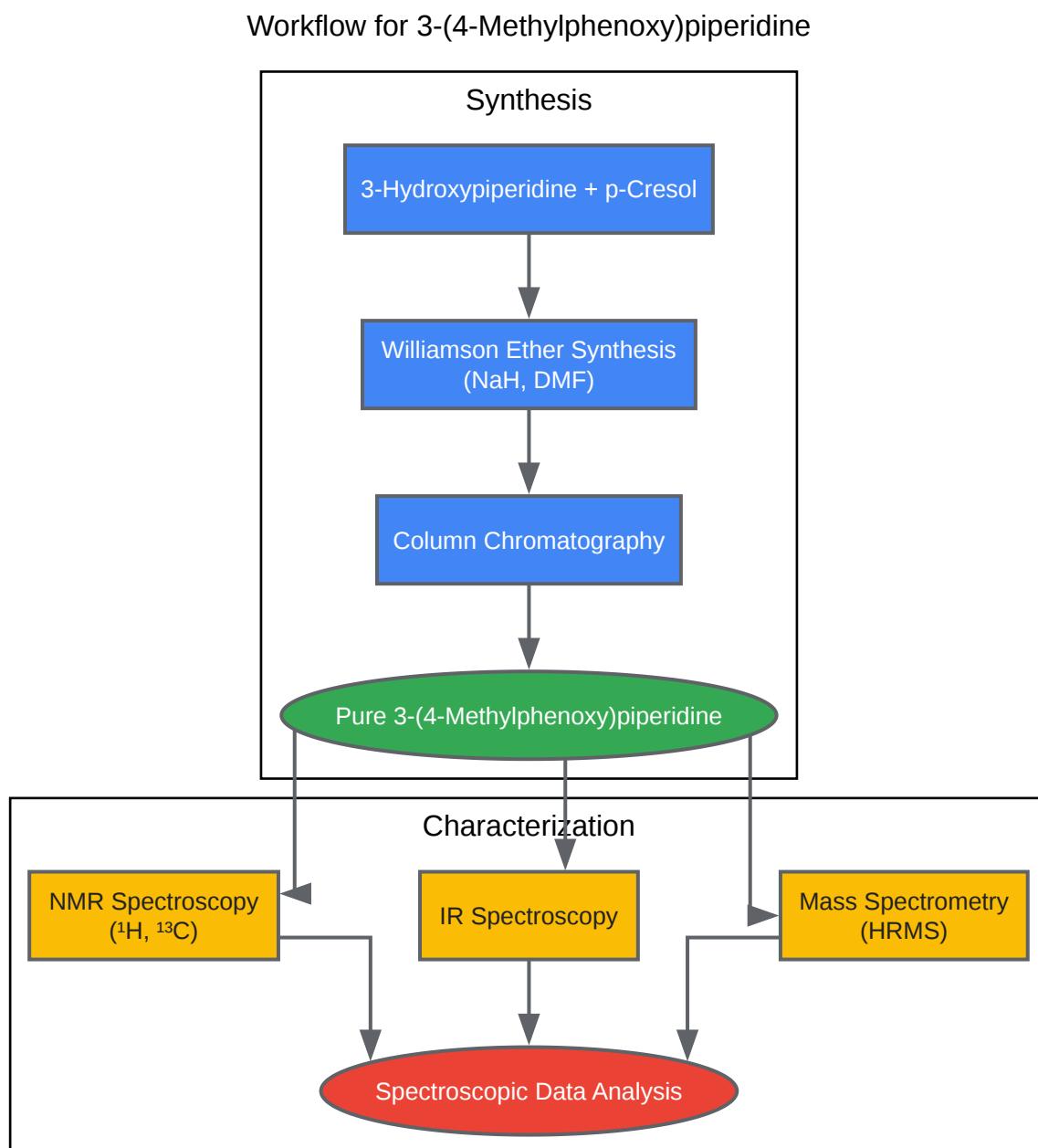
- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
- Allow the mixture to stir at room temperature for 1 hour.
- Add a solution of p-cresol (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
- Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **3-(4-Methylphenoxy)piperidine**.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:


- IR spectrum will be recorded on an FT-IR spectrometer using a thin film of the purified product on a NaCl plate or as a KBr pellet.

Mass Spectrometry (MS):

- High-resolution mass spectrum (HRMS) will be obtained using an ESI-TOF mass spectrometer to confirm the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the proposed workflow for the synthesis and characterization of **3-(4-Methylphenoxy)piperidine**.

[Click to download full resolution via product page](#)

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the spectroscopic properties of **3-(4-Methylphenoxy)piperidine**, along with a robust protocol for its synthesis and characterization. While experimental data remains elusive in the public domain, the information presented herein offers a valuable starting point for researchers. The provided workflows and predicted data are intended to streamline future experimental work and contribute to the broader understanding and application of this and related compounds in medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(p-Tolyl)oxy)piperidine hydrochloride | C12H18ClNO | CID 118993417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-(4-Methylphenoxy)piperidine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359081#spectroscopic-data-for-3-4-methylphenoxy-piperidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com